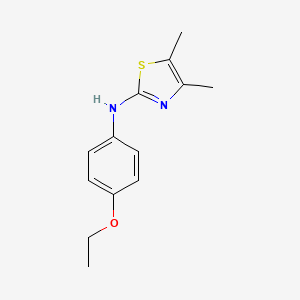

N-(4-ethoxyphenyl)-4,5-dimethyl-1,3-thiazol-2-amine

Description

Properties

IUPAC Name |

N-(4-ethoxyphenyl)-4,5-dimethyl-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2OS/c1-4-16-12-7-5-11(6-8-12)15-13-14-9(2)10(3)17-13/h5-8H,4H2,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPSSYNIAVMTWFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC2=NC(=C(S2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-4,5-dimethyl-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-ethoxyaniline with 2-bromo-4,5-dimethylthiazole under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group of 4-ethoxyaniline attacks the bromine atom of 2-bromo-4,5-dimethylthiazole, leading to the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiazole ring’s electron-deficient nature facilitates nucleophilic substitution at the C-2 and C-5 positions.

-

Reaction with Halopyrimidines :

In a study synthesizing pyrimidine-thiazole hybrids, similar thiazole amines underwent substitution with 4,6-dichloro-2-methylpyrimidine in tetrahydrofuran (THF) using sodium hydride (NaH) as a base . The reaction yielded N-(6-chloro-2-methylpyrimidin-4-yl)-4-(3,4,5-trimethoxyphenyl)thiazol-2-amine (72% yield) .Conditions :

-

Solvent: Anhydrous THF

-

Temperature: Room temperature

-

Base: NaH

-

-

Reaction with Chloroacetyl Chloride :

Thiazole amines react with chloroacetyl chloride to form chloroacetamide derivatives. For example, 2-amino-6-thiocyanato benzothiazole reacted with chloroacetyl chloride in dichloromethane (DCM) to produce 2-chloro-N-(6-thiocyanatobenzo[d]thiazol-2-yl)acetamide .Key Product :

Electrophilic Substitution Reactions

The aromatic rings (ethoxyphenyl and thiazole) undergo electrophilic substitution under controlled conditions.

-

Nitration :

Nitration of the ethoxyphenyl group can occur using a mixture of concentrated HNO₃ and H₂SO₄. This reaction typically introduces nitro groups at the para position relative to existing substituents .Example :

Starting Material Reagents Product N-(4-Ethoxyphenyl)-thiazole HNO₃/H₂SO₄ Nitro-substituted derivative -

Halogenation :

Bromine or chlorine in acetic acid can halogenate the thiazole ring or aromatic substituents. For instance, bromination of a related thiazole derivative produced 5-bromo-4,5-dimethylthiazole.

Oxidation Reactions

The ethoxy group (-OCH₂CH₃) and methyl substituents on the thiazole ring are susceptible to oxidation.

-

Oxidation of Methoxy Groups :

Methoxy groups in similar compounds were oxidized to carboxylic acids using potassium permanganate (KMnO₄) under acidic conditions .Reaction Pathway :

-

Thiazole Ring Oxidation :

Thiazole rings can be oxidized to sulfoxides or sulfones using hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) .

Reduction Reactions

Catalytic hydrogenation or hydride-based reductions modify the thiazole ring or substituents.

-

Thiazole Ring Reduction :

Using palladium on carbon (Pd/C) under hydrogen gas, the thiazole ring is reduced to dihydrothiazole derivatives .Example :

Reactant Reagent Product Thiazole derivative H₂/Pd/C Dihydrothiazole

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) enable functionalization of the aromatic rings.

-

Suzuki Coupling :

The ethoxyphenyl group can undergo coupling with aryl boronic acids to introduce biaryl motifs. For example, a related compound reacted with phenylboronic acid to form a biphenyl derivative .Conditions :

-

Catalyst: Pd(PPh₃)₄

-

Base: Na₂CO₃

-

Solvent: Dioxane/water

-

Biological Activity-Driven Modifications

Derivatives of this compound have been tailored for medicinal applications:

Scientific Research Applications

N-(4-ethoxyphenyl)-4,5-dimethyl-1,3-thiazol-2-amine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

Industry: Utilized in the development of materials with specific properties, such as conductive polymers or dyes.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-4,5-dimethyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context. For example, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with essential metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazole-2-amine derivatives are a diverse class of compounds with varied biological activities. Below is a detailed comparison of N-(4-ethoxyphenyl)-4,5-dimethyl-1,3-thiazol-2-amine with structurally or functionally related analogs:

Table 1: Structural and Functional Comparison of Thiazole-2-amine Derivatives

Key Comparative Insights

Substituent Effects on Bioactivity

- Methoxy vs. Ethoxy Groups : Methoxy-substituted analogs (e.g., 10s ) exhibit superior antiproliferative activity compared to ethoxy derivatives. The additional methoxy groups in 10s enhance tubulin binding affinity via hydrogen bonding and π-π stacking .

- Steric Bulk : Compounds like 4h and SSR125543A incorporate bulky substituents (triazolylmethyl, cyclopropyl), which improve target selectivity but may reduce solubility .

Anti-Inflammatory vs. Anticancer: 4h targets inflammatory pathways, whereas 10s and 48 are optimized for antiproliferative or anti-infective effects .

Synthetic Accessibility

- This compound is synthesized via cyclization and electrophilic substitution, similar to 4h and T129 . However, its discontinuation hints at scalability or stability issues .

Metabolic Stability: Adamantyl (48) and trifluoromethyl groups (SSR125543A) confer metabolic resistance, whereas simpler analogs like the target compound may face faster clearance .

Biological Activity

N-(4-ethoxyphenyl)-4,5-dimethyl-1,3-thiazol-2-amine is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. Thiazole compounds are known for their diverse pharmacological properties, including anticancer, antibacterial, and anticonvulsant activities. This article aims to present a detailed overview of the biological activity of this compound based on various studies and findings.

Structure and Synthesis

The compound this compound can be synthesized through a multi-step process involving the reaction of appropriate precursors. The structure consists of a thiazole ring substituted at the 2-position with an amine group and at the 5-position with an ethoxyphenyl group. The presence of methyl groups at the 4 and 5 positions contributes to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound.

In Vitro Studies

In vitro evaluations have shown that this compound exhibits significant antiproliferative activity against various human cancer cell lines. For instance, derivatives similar to this compound have demonstrated IC50 values in the low nanomolar range against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The mechanism of action is believed to involve disruption of microtubule dynamics by binding to the colchicine site of tubulin polymerization .

| Cell Line | IC50 (nM) | Comparison to CA-4 |

|---|---|---|

| MCF-7 | 1.7 | 5-fold more potent |

| A549 | 38 | 15-fold more potent |

| HT-29 | 1000 | 1000-fold less potent |

Antimicrobial Activity

Thiazole derivatives have also been investigated for their antimicrobial properties. This compound has shown promising results against various bacterial strains. Studies indicate that compounds with similar structures exhibit antimicrobial activity comparable to standard antibiotics such as norfloxacin .

Key Findings

- Compounds with electron-donating groups (e.g., -OCH3) on the phenyl ring enhance antimicrobial activity.

- Structure–activity relationship (SAR) studies indicate that modifications at specific positions on the thiazole ring significantly impact efficacy.

Anticonvulsant Activity

Thiazole derivatives are also recognized for their anticonvulsant properties. Although specific data on this compound is limited, related compounds have demonstrated effectiveness in reducing seizure activity in animal models .

Structure–Activity Relationship (SAR)

The biological activity of thiazole compounds is highly dependent on their substituents:

- Positioning of Substituents : The nature and position of substituents on the thiazole ring significantly influence potency.

- Functional Groups : Electron-withdrawing groups tend to decrease activity while electron-donating groups enhance it.

Case Studies

Several case studies have explored the effects of this compound in different biological contexts:

- Cancer Cell Lines : A study evaluated its effects on six human cancer cell lines, revealing variable potency based on the cellular context and specific structural modifications .

- Antimicrobial Efficacy : Another investigation compared its antibacterial effects against standard treatments, highlighting its potential as an alternative therapeutic agent .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(4-ethoxyphenyl)-4,5-dimethyl-1,3-thiazol-2-amine, and what reaction conditions optimize yield?

- Methodological Answer : The synthesis typically involves condensation of substituted thioureas with α-haloketones or cyclization of thioamides. For example, analogous thiazole derivatives are synthesized via multi-step processes starting from substituted phenyl precursors, with dichloromethane and triethylamine as common solvents and catalysts, respectively . Reaction optimization includes temperature control (e.g., reflux at 120°C) and purification via recrystallization from acetone or ethanol .

Q. How is X-ray crystallography employed to confirm the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection uses Bruker APEX2 detectors, and structures are solved via direct methods (SHELXS) and refined with SHELXL . Visualization tools like ORTEP-3 generate thermal ellipsoid diagrams, ensuring accurate bond-length and angle measurements (e.g., planar thiazole rings with deviations <0.149 Å) . Hydrogen bonding networks and packing motifs are analyzed using C–H···N interactions .

Advanced Research Questions

Q. How can density functional theory (DFT) optimize the molecular geometry and predict electronic properties?

- Methodological Answer : Hybrid functionals like B3LYP (combining exact exchange and gradient corrections) calculate ground-state geometries and thermochemical properties. Basis sets (e.g., 6-31G*) model electron distribution, while vibrational frequencies validate minima. For thiazole derivatives, DFT predicts HOMO-LUMO gaps (~4.5 eV) and Mulliken charges, correlating with experimental UV-Vis and NMR data . Software like Gaussian or ORCA implements these methods, with accuracy validated against atomization energies (average deviation: ±2.4 kcal/mol) .

Q. What experimental designs are recommended for evaluating the biological activity of this compound?

- Methodological Answer : In vitro assays against bacterial (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans) follow CLSI guidelines. Minimum inhibitory concentration (MIC) is determined via broth microdilution, with positive controls (e.g., ciprofloxacin) and solvent blanks . Structure-activity relationship (SAR) studies modify substituents (e.g., ethoxy to fluoro groups) to enhance lipophilicity and membrane penetration . Bioactivity data are analyzed using ANOVA, with p<0.05 indicating significance .

Q. How should researchers resolve contradictions in reported bioactivity data for thiazole derivatives?

- Methodological Answer : Contradictions may arise from assay variability (e.g., incubation time, strain resistance). Meta-analyses aggregate data across studies, applying weighted Z-scores. For example, discrepancies in IC₅₀ values for antifungal activity are addressed by standardizing protocols (e.g., uniform inoculum size) . Computational docking (e.g., AutoDock Vina) identifies binding affinities to target proteins (e.g., CYP51 in fungi), cross-validating with experimental MICs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.